MPO Inhibitory Potency: 6.5-Fold Advantage Over a Close Structural Analog
The target compound exhibits an IC50 of 55 nM against human myeloperoxidase (MPO), a key enzyme in inflammatory pathways. A structurally analogous compound from the same chemical series, CHEMBL4855931, which lacks the 2-chloro substituent on the phenyl ring, shows a significantly weaker IC50 of 360 nM [1] [2].
| Evidence Dimension | Inhibitory activity against MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | CHEMBL4855931, a close in-class analog: IC50 = 360 nM |
| Quantified Difference | 6.5-fold increase in potency relative to the comparator. |
| Conditions | Aminophenyl fluorescein assay measuring inhibition of MPO (unknown origin) chlorination activity, 10 min incubation followed by NaCl addition. |
Why This Matters
The superior potency is directly linked to the specific 2-chlorophenyl substitution pattern, making the target compound a more advanced starting point for MPO inhibitor programs focused on cardiovascular or inflammatory diseases.
- [1] BindingDB. Entry BDBM50567718 (CHEMBL4863015). Assay: Inhibition of MPO. Accessed via bdb8.ucsd.edu. View Source
- [2] BindingDB. Entry BDBM50567715 (CHEMBL4855931). Assay: Inhibition of MPO. Accessed via ww.bindingdb.org. View Source
